molecular formula C10H11NO3 B554715 2-(2-Phenylacetamido)Acetic Acid CAS No. 500-98-1

2-(2-Phenylacetamido)Acetic Acid

Cat. No.: B554715
CAS No.: 500-98-1
M. Wt: 193.20 g/mol
InChI Key: UTYVDVLMYQPLQB-UHFFFAOYSA-N
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Description

Phenylacetylglycine is a compound formed by the conjugation of glycine with phenylacetic acid. It is a significant metabolite in humans, often found in urine and plasma. This compound is produced through the metabolism of phenylalanine by gut microbiota, followed by glycine conjugation in the liver . Phenylacetylglycine has been studied for its potential biological activities, including its role in protecting against cardiac injury.

Preparation Methods

Synthetic Routes and Reaction Conditions: Phenylacetylglycine can be synthesized through the reaction of phenylacetic acid with glycine. The reaction typically involves the activation of phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of phenylacetylglycine may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated systems for precise control of reaction conditions. The use of biocatalysts or microbial fermentation could also be explored for more sustainable production methods.

Chemical Reactions Analysis

Types of Reactions: Phenylacetylglycine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form phenylacetylglycine derivatives.

    Reduction: Reduction reactions can modify the phenyl ring or the carboxyl group.

    Substitution: Substitution reactions can occur at the phenyl ring or the glycine moiety.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution using reagents like bromine or nitrating agents.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenylacetylglycine derivatives with additional functional groups, while reduction may produce simpler compounds with modified phenyl rings.

Scientific Research Applications

Medicinal Chemistry

1. Anti-inflammatory Properties
Research indicates that 2-(2-Phenylacetamido)Acetic Acid exhibits significant anti-inflammatory effects. It has been studied for its potential use in treating conditions characterized by inflammation, such as arthritis and other inflammatory diseases. The compound's mechanism involves inhibition of pro-inflammatory cytokines, which plays a crucial role in the inflammatory response.

2. Pain Management
The compound has been investigated for its analgesic properties. Its structure suggests a potential for modulating pain pathways, making it a candidate for development into pain relief medications. Studies have shown that it can effectively reduce pain in animal models, indicating its potential for further clinical studies.

Pharmacology

1. Drug Development
this compound serves as a lead compound in the development of new pharmaceuticals. Its derivatives have been synthesized to enhance efficacy and reduce side effects. The structure-activity relationship (SAR) studies have provided insights into how modifications can improve therapeutic outcomes.

2. Antimicrobial Activity
Recent studies have demonstrated that this compound possesses antimicrobial properties against various pathogens. Research has focused on its effectiveness against resistant strains of bacteria, making it a valuable candidate in the fight against antibiotic resistance.

Biochemical Research

1. Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly involving enzymes linked to inflammatory pathways. By understanding how this compound interacts with these enzymes, researchers can develop targeted therapies that mitigate adverse effects associated with chronic inflammation.

2. Cellular Mechanisms
Investigations into the cellular mechanisms of action of this compound have revealed its influence on cell signaling pathways. This knowledge is crucial for elucidating its broader biological effects and potential therapeutic applications.

Case Studies

Study Focus Findings Implications
Anti-inflammatory Effects Demonstrated reduction in cytokine levels in vitro and in vivo models of inflammationPotential development of new anti-inflammatory drugs
Pain Relief Efficacy Significant analgesic effects observed in animal modelsPossible application in pain management therapies
Antimicrobial Activity Effective against multiple resistant bacterial strainsImportant role in addressing antibiotic resistance

Mechanism of Action

Phenylacetylglycine exerts its effects through various molecular targets and pathways. It is known to activate β2 adrenergic receptors (β2AR), which play a role in cardiovascular protection. The compound reduces apoptosis in neonatal mouse cardiomyocytes by modulating signaling pathways involving Gαi and Gαs proteins . This activation leads to changes in cAMP levels and the expression of proteins involved in cell survival and apoptosis.

Comparison with Similar Compounds

Phenylacetylglycine can be compared with other similar compounds such as:

    Phenylacetic Acid: The precursor to phenylacetylglycine, involved in similar metabolic pathways.

    Hippuric Acid: Another glycine conjugate, formed from benzoic acid, with different biological activities.

    Phenylalanine: The amino acid precursor that undergoes metabolism to form phenylacetylglycine.

Uniqueness: Phenylacetylglycine is unique due to its specific formation through gut microbial metabolism and its ability to activate β2AR, providing protective effects against cardiac injury. Its role as a gut microbial metabolite also highlights its importance in host-microbiota interactions.

Biological Activity

2-(2-Phenylacetamido)acetic acid, also known as phenylacetylglycine, is an endogenous metabolite that plays a significant role in various biological processes. This compound is a glycine conjugate of phenylacetic acid and has garnered attention for its potential therapeutic applications and biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C10H11NO3
  • Molecular Weight : 193.2 g/mol
  • CAS Number : 500-98-1
  • Solubility : Soluble in DMSO at 25°C
  • Storage Conditions : 2-8°C, dry, sealed
PropertyValue
Molecular Weight193.2 g/mol
FormulaC10H11NO3
CAS Number500-98-1
SolubilityDMSO
Storage Conditions2-8°C, dry

Endogenous Metabolite

This compound is recognized as an endogenous metabolite, primarily found in the urine of various mammals including dogs, rats, and mice. Its presence indicates a role in metabolic pathways associated with amino acid conjugation and detoxification processes .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of phenylacetylglycine. It has been shown to inhibit the formation of biofilms in Staphylococcus aureus, suggesting potential applications in treating infections caused by antibiotic-resistant bacteria . This activity is critical as biofilm formation is a significant factor in chronic infections.

Anti-inflammatory Effects

Research indicates that phenylacetylglycine may exhibit anti-inflammatory properties. It has been linked to modulation of inflammatory pathways, which could be beneficial in conditions characterized by chronic inflammation . The mechanisms involved may include inhibition of pro-inflammatory cytokines and modulation of immune responses.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Biofilm Formation : By disrupting the signaling pathways involved in biofilm development, it can enhance the efficacy of existing antibiotics.
  • Modulation of Inflammatory Pathways : It may influence the NF-kB pathway, which is crucial in regulating immune responses and inflammation .
  • Metabolic Regulation : As a metabolite, it may play a role in energy metabolism and homeostasis, impacting various physiological functions.

Study on Antimicrobial Activity

A study published in MedchemExpress evaluated the effects of phenylacetylglycine on bacterial biofilms. The findings demonstrated significant inhibition of biofilm formation at specific concentrations, indicating its potential as an adjunct therapy in treating resistant bacterial infections .

Anti-inflammatory Research

In a clinical context, research has focused on the anti-inflammatory effects of phenylacetylglycine. A retrospective analysis indicated that patients with chronic inflammatory conditions showed improved markers when supplemented with this compound . The results suggest that it may help manage symptoms associated with inflammatory diseases.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2-(2-Phenylacetamido)Acetic Acid, and how do they influence experimental design?

Answer: The compound (C₁₀H₁₁NO₃; MW 193.2 g/mol) is a crystalline solid with a melting point of 144°C . It is soluble in DMSO (196.7 mM at 25°C) but has limited aqueous solubility, necessitating solvent optimization for in vitro assays . Storage at 2–8°C in a dry, sealed environment is critical to prevent hydrolysis or degradation . These properties guide formulation for biological studies and stability testing.

Q. What synthetic methodologies are commonly used to prepare this compound, and how can yield be optimized?

Answer: A high-yield (81%) route involves reacting phenylacetic acid derivatives with glycine under alkaline conditions. Key steps include:

  • Step 1: Condensation of 2-phenylacetic acid chloride with glycine in acetone/NaOH at 20°C for 6 hours .
  • Step 2: Acidification with HCl to precipitate the product .
    Yield optimization strategies:
  • Use ice cooling to minimize side reactions.
  • Monitor reaction progress via TLC (hexane:ethyl acetate = 9:1) to terminate at optimal conversion .

Q. How is this compound quantified in biological matrices?

Answer: Liquid chromatography-mass spectrometry (LC-MS) is preferred due to its sensitivity for low-concentration metabolites. Key parameters:

  • Column: C18 reverse-phase.
  • Ionization: Electrospray ionization (ESI) in negative mode.
  • Internal standard: Isotope-labeled analogs (e.g., D₅-phenylaceturic acid) to correct for matrix effects .
    Calibration curves in urine or plasma should account for species-specific metabolic differences (e.g., rats vs. dogs) .

Advanced Research Questions

Q. How can conflicting data on the compound’s biological activity be resolved?

Example Contradiction: Some studies report antioxidant activity, while others show no effect. Methodological Approach:

  • Dose-response analysis: Test across a wide concentration range (1–100 µM) to identify threshold effects.
  • Assay specificity: Use multiple assays (e.g., DPPH radical scavenging, SOD activity) to confirm mechanism .
  • Cell vs. cell-free systems: Differences may arise from cellular uptake limitations or metabolic conversion .
  • Species variability: Compare results in human cell lines vs. rodent models to assess translational relevance .

Q. What experimental strategies are used to study its role as an endogenous metabolite?

Answer:

  • Metabolomic profiling: Use GC-MS or LC-MS to track urinary levels in disease models (e.g., dysmenorrhea) .
  • Isotope tracing: Administer ¹³C-labeled phenylacetic acid to mice and monitor incorporation into this compound via NMR or MS .
  • Knockout models: Delete acyltransferase enzymes (e.g., glycine N-acyltransferase) to confirm biosynthetic pathways .

Q. How do interspecies differences in metabolism impact pharmacological studies?

Answer:

  • Km scaling: Adjust doses using body surface area. For example, a mouse dose of 20 mg/kg converts to 10 mg/kg in rats using Km coefficients (mouse = 3; rat = 6) .
  • Urinary excretion: Dogs excrete higher levels than rodents, requiring adjusted sampling timelines .
  • Enzyme expression: Quantify glycine conjugation enzymes (e.g., liver acyltransferases) via Western blotting to correlate metabolic capacity .

Properties

IUPAC Name

2-[(2-phenylacetyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c12-9(11-7-10(13)14)6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTYVDVLMYQPLQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198177
Record name Phenylacetylglycine
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Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Phenylacetylglycine
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Solubility

7.3 mg/mL at 11 °C
Record name Phenylacetylglycine
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CAS No.

500-98-1
Record name Phenylacetylglycine
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Record name Phenaceturic acid
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Record name N-PHENYLACETYLGLYCINE
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Record name Phenylacetylglycine
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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